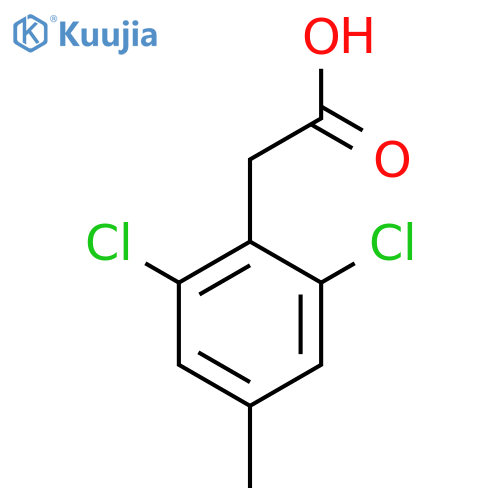Cas no 185153-47-3 (2-(2,6-Dichloro-4-methylphenyl)acetic acid)

185153-47-3 structure
商品名:2-(2,6-Dichloro-4-methylphenyl)acetic acid
CAS番号:185153-47-3
MF:C9H8Cl2O2
メガワット:219.06462097168
CID:5007673
2-(2,6-Dichloro-4-methylphenyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-dichloro-4-methylphenylacetic acid
- 2-(2,6-Dichloro-4-methylphenyl)acetic acid
-
- インチ: 1S/C9H8Cl2O2/c1-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13)
- InChIKey: QDEJBTKPIZBJAW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)C=C(C=1CC(=O)O)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 184
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 37.3
2-(2,6-Dichloro-4-methylphenyl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005931-500mg |
2,6-Dichloro-4-methylphenylacetic acid |
185153-47-3 | 97% | 500mg |
$847.60 | 2023-09-02 | |
| Alichem | A010005931-250mg |
2,6-Dichloro-4-methylphenylacetic acid |
185153-47-3 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A010005931-1g |
2,6-Dichloro-4-methylphenylacetic acid |
185153-47-3 | 97% | 1g |
$1445.30 | 2023-09-02 |
2-(2,6-Dichloro-4-methylphenyl)acetic acid 関連文献
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
185153-47-3 (2-(2,6-Dichloro-4-methylphenyl)acetic acid) 関連製品
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
